molecular formula C17H13ClN4OS2 B11260366 4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11260366
M. Wt: 388.9 g/mol
InChI Key: LGEIJDMUHUAOCQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid with thiosemicarbazide, followed by cyclization with phosphorus oxychloride, can yield the thiazolo[3,2-b][1,2,4]triazole intermediate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H13ClN4OS2

Molecular Weight

388.9 g/mol

IUPAC Name

4-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

InChI

InChI=1S/C17H13ClN4OS2/c18-12-5-3-11(4-6-12)16(23)19-8-7-13-10-25-17-20-15(21-22(13)17)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,23)

InChI Key

LGEIJDMUHUAOCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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